molecular formula C10H18N4 B102306 3,6-Ditert-butyl-1,2,4,5-tetrazine CAS No. 19455-88-0

3,6-Ditert-butyl-1,2,4,5-tetrazine

Cat. No.: B102306
CAS No.: 19455-88-0
M. Wt: 194.28 g/mol
InChI Key: BVARMSJELYFCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Ditert-butyl-1,2,4,5-tetrazine (CAS: 19455-88-0, Cat. No.: B102306) is a symmetric 1,2,4,5-tetrazine derivative of significant interest in advanced chemical and biological research. With a molecular weight of 194.28 g/mol and the molecular formula C10H18N4, this compound is characterized by the presence of two sterically bulky tert-butyl groups at the 3 and 6 positions of the heteroaromatic tetrazine ring . This specific structural feature is a key determinant of its properties, as the tert-butyl substituents provide substantial steric shielding to the electron-deficient tetrazine core. This shielding results in a compound with enhanced stability compared to many other tetrazines, particularly in complex environments, as the core is protected from nucleophilic attack . The primary research value of this compound lies in its specialized application within bioorthogonal chemistry. While standard, less-hindered tetrazines readily participate in inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes, the steric hindrance imposed by the tert-butyl groups in this compound modulates its reactivity. This unique profile enables its use in developing mutually orthogonal labeling systems, where multiple, simultaneous bioorthogonal reactions can be performed without cross-reactivity. Specifically, this tetrazine shows limited reactivity with common strained dienophiles like trans-cyclooctenes (TCO) but has been shown to react efficiently with isonitriles, providing a distinct and valuable chemoselective handle for bioconjugation and labeling applications in live cells . The synthesis of this compound and its analogues has been advanced through modern catalytic methods. One efficient approach involves the Lewis acid-promoted condensation of nitriles with hydrazine. For instance, the use of metal catalysts like nickel triflate (Ni(OTf)₂) can facilitate the formation of the tetrazine ring from nitrile precursors, providing a robust route to this and other 3,6-disubstituted-1,2,4,5-tetrazines . This compound is offered for research use only and is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this compound to explore orthogonal bioconjugation, develop complex multi-component labeling strategies, and investigate steric effects on reaction kinetics in chemical biology and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19455-88-0

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

3,6-ditert-butyl-1,2,4,5-tetrazine

InChI

InChI=1S/C10H18N4/c1-9(2,3)7-11-13-8(14-12-7)10(4,5)6/h1-6H3

InChI Key

BVARMSJELYFCRL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C(N=N1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=NN=C(N=N1)C(C)(C)C

Synonyms

3,6-Di-tert-butyl-1,2,4,5-tetrazine

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3,6 Ditert Butyl 1,2,4,5 Tetrazine

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions of 3,6-Ditert-butyl-1,2,4,5-tetrazine

The IEDDA reaction is a powerful tool in chemical biology and materials science, prized for its rapid kinetics and high specificity. rsc.org In this reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), reacts with an electron-rich or strained dienophile. rsc.orgnih.gov This reaction has been widely adopted for applications like bioconjugation, allowing for the specific labeling of biomolecules. sigmaaldrich.com

The Role of this compound as an Electron-Deficient Diene

1,2,4,5-tetrazines are among the most reactive dienes used in IEDDA reactions due to their electron-deficient nature. nih.gov The reactivity of the tetrazine ring can be tuned by the substituents at the 3 and 6 positions. nih.gov Electron-withdrawing groups increase the reactivity of the tetrazine by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to reaction with a dienophile. nih.govnih.gov Conversely, electron-donating groups decrease this reactivity. nih.gov

While the tert-butyl groups are generally considered electron-donating, which would typically decrease the intrinsic reactivity of the tetrazine core, their most significant impact is steric. rsc.orgresearchgate.net

Reaction Profiles with Strained Dienophiles (e.g., trans-cyclooctenes)

The IEDDA reaction between 1,2,4,5-tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), is exceptionally fast and has become a staple in bioorthogonal chemistry. nih.govrsc.org The reaction proceeds rapidly to form a dihydropyridazine (B8628806) intermediate, which then typically undergoes a retro-Diels-Alder reaction to release dinitrogen gas and form a stable pyridazine (B1198779) product. researchgate.net

The reaction of this compound with strained dienophiles like trans-cyclooctenes is notably influenced by the steric bulk of the tert-butyl groups. rsc.orgresearchgate.net This steric hindrance can significantly slow down the reaction rate compared to less bulky substituted tetrazines. rsc.orgresearchgate.net For instance, in a comparative study, a tetrazine substituted with a bulky tert-butyl group exhibited slower reaction rates with TCO compared to a less sterically hindered tetrazine. rsc.orgresearchgate.net This effect has been exploited to create mutually orthogonal reacting pairs, where a less hindered tetrazine reacts preferentially with one dienophile, while the bulkier tetrazine reacts more slowly or with a different dienophile. rsc.orgresearchgate.net

Influence of tert-Butyl Substituents on IEDDA Reaction Kinetics and Selectivity

The tert-butyl groups at the 3 and 6 positions of the tetrazine ring exert a profound influence on both the speed and the outcome of IEDDA reactions. This influence can be dissected into steric and electronic effects.

The primary influence of the tert-butyl substituents is steric hindrance. rsc.orgresearchgate.net The bulky nature of these groups impedes the approach of the dienophile to the tetrazine core, thereby increasing the activation energy of the cycloaddition and slowing the reaction rate. rsc.orgresearchgate.netenamine.net This steric repulsion is particularly pronounced with larger dienophiles. rsc.orgresearchgate.net

This principle was demonstrated in a study where a mono-substituted tetrazine reacted with TCO over 30 times faster than with a cyclopropene (B1174273). rsc.orgresearchgate.net However, when a bulky tert-butyl substituted tetrazine was used, the steric repulsion with TCO slowed that reaction, making the reaction with the smaller cyclopropene tag comparatively faster. rsc.orgresearchgate.net This reversal of reactivity highlights the dominant role of sterics in dictating the reaction kinetics. rsc.orgresearchgate.net

Tetrazine SubstituentDienophileRelative ReactivityReference
Mono-substituted (less bulky)TCO>30x faster than cyclopropene rsc.orgresearchgate.net
tert-Butyl (bulky)TCOSlower than with cyclopropene rsc.orgresearchgate.net

While steric effects are dominant, electronic effects also play a role. The tert-butyl group is weakly electron-donating, which, in principle, slightly decreases the electron-deficient character of the tetrazine ring. nih.gov A higher electron density on the tetrazine core leads to a higher energy LUMO, which generally results in a slower IEDDA reaction rate. nih.gov

However, in the case of this compound, the significant steric hindrance is the major determinant of its reactivity profile in IEDDA reactions. rsc.orgresearchgate.netenamine.net The electronic contribution is often overshadowed by the substantial steric impediment. rsc.orgresearchgate.net For other tetrazines, the electronic nature of the substituents is a key factor in tuning reactivity. For example, tetrazines with electron-withdrawing pyridyl groups exhibit enhanced reaction rates. nih.gov

Characterization of 1,2-Diazine Cycloadduct Formation

The initial product of the IEDDA reaction between a 1,2,4,5-tetrazine and a dienophile is a [4+2] cycloadduct, which is a 1,2-diazine derivative (specifically, a dihydropyridazine). nih.gov This intermediate is often unstable and readily eliminates a molecule of dinitrogen (N₂) to form the more stable pyridazine. researchgate.net

The formation of the 1,2-diazine cycloadduct and its subsequent transformation can be monitored by various spectroscopic techniques. The disappearance of the characteristic pink or purple color of the tetrazine and the evolution of nitrogen gas are common indicators of the reaction's progress. The resulting pyridazine products can be characterized by standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their structure. researchgate.net For example, in the reaction of a poly(tetrazine) polymer with trans-cyclooctene (B1233481) derivatives, the conversion to dihydropyridazine rings and their subsequent oxidation to pyridazines was confirmed, leading to changes in the material's optical and electronic properties. researchgate.net

Retro-Diels-Alder Reactions in Tetrazine Ligation Systems

The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of bioorthogonal chemistry, enabling the selective modification of biomolecules under physiological conditions. nih.gov In this reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile, often a strained alkene or alkyne. nih.gov A key feature of this ligation is the subsequent retro-[4+2] cycloaddition, which results in the elimination of dinitrogen (N₂) gas, forming a stable dihydropyridazine product. This process is essentially irreversible and serves as the driving force for the reaction. nih.gov

The reactivity of the tetrazine core can be finely tuned by altering the substituents at the 3 and 6 positions. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it. nih.govresearchgate.net This principle allows for the development of tetrazine derivatives with a wide range of reactivities, suitable for various applications, including staged labeling experiments where different molecules are targeted sequentially. nih.gov For instance, the reaction rate of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) is significantly faster than that of 3,6-diphenyl-1,2,4,5-tetrazine (B188303) due to the electron-withdrawing nature of the pyridyl groups. nih.gov While specific kinetic data for this compound is not extensively detailed in the provided context, the bulky, electron-donating tert-butyl groups would be expected to result in slower reaction kinetics compared to tetrazines with electron-withdrawing substituents.

The choice of dienophile also dramatically impacts the reaction rate. Highly strained dienophiles like trans-cyclooctene (TCO) exhibit exceptionally fast kinetics with tetrazines. nih.gov The ligation of 3,6-di-(2-pyridyl)-s-tetrazine with TCO, for example, has a second-order rate constant of approximately 2000 M⁻¹s⁻¹. nih.gov This rapid reactivity is advantageous for applications requiring low concentrations of labeling reagents. nih.gov

Other Cycloaddition Reactions Involving 1,2,4,5-Tetrazines

Beyond the well-known [4+2] cycloadditions, 1,2,4,5-tetrazines can also participate in [4+1] cycloaddition reactions, notably with isonitriles. nih.govrsc.org This type of reaction has become an important tool in multicomponent reactions (MCRs), allowing for the rapid assembly of complex molecular scaffolds. nih.govresearchgate.net The combination of the isonitrile-tetrazine [4+1] cycloaddition with other reactions, such as the Ugi four-component reaction (Ugi-4CR), enables the synthesis of diverse heterocyclic products like pyrazole (B372694) amide derivatives. nih.govresearchgate.net

The stability of the products derived from these cycloadditions is a critical factor. The initial [4+1] cycloaddition of an isonitrile to a tetrazine can lead to intermediates that can be trapped or can rearrange to form stable aromatic products. researchgate.net These reactions expand the chemical space accessible from tetrazine starting materials and have found applications in areas like peptide modification and stapling. nih.gov

Nucleophilic Substitution Reaction Mechanisms in 1,2,4,5-Tetrazines

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic attack. researchgate.net The mechanisms of these reactions can be complex and are influenced by the substituents on the tetrazine ring, the nature of the nucleophile, and the reaction conditions.

One of the fascinating mechanistic pathways for nucleophilic substitution on nitrogen-containing heterocycles is the Sₙ(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism provides an alternative to the more common SₙAr (addition-elimination) pathway. wikipedia.org The Sₙ(ANRORC) mechanism is particularly relevant for explaining product distributions in reactions of azines with strong nucleophiles like metal amides. wikipedia.orgknu.ua Evidence for this mechanism often comes from isotopic labeling studies, which can demonstrate the exchange of ring atoms with external reagents. wikipedia.org While direct studies on this compound are not specified, the general principles of the Sₙ(ANRORC) mechanism are applicable to the broader class of 1,2,4,5-tetrazines. knu.ua

Ring-opening and ring-closure processes are fundamental to the Sₙ(ANRORC) mechanism and can also be induced by other reagents, such as metals. wikipedia.orgnih.gov For example, the reaction of 3,6-diaryl-1,2,4,5-tetrazines with certain ruthenium complexes leads to a reductive ring opening of the tetrazine. nih.gov This process can generate novel bridging ligands, such as 1,2-diiminohydrazido(2-), which can coordinate to multiple metal centers. nih.gov These reactions highlight the rich and sometimes unexpected reactivity of the tetrazine core, leading to the formation of unique coordination compounds.

Coordination Chemistry and Electron Transfer Phenomena of 1,2,4,5-Tetrazines

The coordination chemistry of 1,2,4,5-tetrazines and their derivatives is a vibrant area of research, driven by the ability of these nitrogen-rich heterocycles to act as versatile ligands. researchgate.netrsc.org

1,2,4,5-tetrazines can coordinate to metal centers in various ways, acting as bridging ligands to form polynuclear complexes and coordination polymers. researchgate.netrsc.org An interesting and rare coordination mode is the μ₄-coordination, where all four nitrogen atoms of the tetrazine ring bind to metal ions, as observed in some silver(I) and copper(I) complexes. rsc.org

A defining characteristic of tetrazine-based coordination complexes is the prevalence of electron and charge transfer phenomena. researchgate.net The low-lying π* orbital of the tetrazine ring makes it a good electron acceptor. researchgate.net This property leads to several important features in their coordination complexes:

Intense low-energy charge transfer absorptions: These are responsible for the vibrant colors of many tetrazine compounds and their complexes. researchgate.netmdpi.com

Electrical conductivity: Coordination polymers incorporating tetrazine ligands can exhibit electrical conductivity. researchgate.net

Stability of paramagnetic species: The tetrazine ring can be readily reduced to a stable radical anion, leading to the formation of paramagnetic or mixed-valent intermediates. researchgate.net This has implications for the magnetic properties of the resulting complexes. rsc.org

The electron-accepting nature of the tetrazine ring is also enhanced upon coordination to metal ions, which increases its ability to participate in anion-π interactions. rsc.org

This compound as a Ligand in Metal Complex Formation

The 1,2,4,5-tetrazine (s-tetrazine) ring is a fascinating building block in coordination chemistry due to its electron-accepting nature and the ability to be functionalized at the 3 and 6 positions. rsc.org These characteristics allow for the creation of diverse ligands for forming metal complexes. rsc.org When functionalized with coordinating groups, such as pyridyl or pyrazolyl moieties, these tetrazines can act as versatile ligands. For instance, 3,6-di-2-pyridyl-1,2,4,5-tetrazine is known to participate in the preparation of mononuclear, cyclic tetranuclear, and one-dimensional helical-chain Cu(II) complexes. chemicalbook.comsigmaaldrich.com

While direct research on this compound as a primary ligand is less common than its pyridyl-substituted counterparts, the principles of tetrazine coordination chemistry apply. The nitrogen atoms of the tetrazine ring are inherently electron-deficient, which influences the electronic properties of any resulting metal complex. youtube.com The bulky tert-butyl groups are not typically involved in direct coordination but exert significant steric and electronic influence. They can control the geometry of the resulting complex and affect its solubility and crystal packing.

The functionalization of the tetrazine core is a key strategy for creating ligands for metal-organic frameworks (MOFs) and other supramolecular structures. rsc.org For example, ligands like 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid have been designed specifically to act as linkers in the construction of three-dimensional MOFs. rsc.org This demonstrates the potential for tetrazine derivatives to be incorporated into complex, extended structures through coordination with metal ions.

Analysis of Electron Affinity and Stabilization of Radical Anions

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it an excellent electron acceptor, readily forming stable radical anions upon reduction. rsc.org The stability and electronic properties, including electron affinity, are highly tunable by the substituents at the 3 and 6 positions.

Electron-donating groups, like tert-butyl, and electron-withdrawing groups alter the energy levels of the frontier molecular orbitals. Specifically, the Lowest Unoccupied Molecular Orbital (LUMO) is of key interest, as a lower LUMO energy corresponds to a higher electron affinity. In a comparative study using Density Functional Theory (DFT) on various 3,6-disubstituted tetrazines, the tert-butyl group was shown to have a destabilizing effect on the LUMO level compared to an unsubstituted phenyl group. nih.gov This indicates a lower electron affinity compared to tetrazines with electron-withdrawing substituents. nih.gov

Table 1: Calculated LUMO Energy Levels for Substituted s-Tetrazines

Substituent Group LUMO Energy Level (eV)
Methoxy -2.71
tert-Butyl -2.80
Hydrogen (on Phenyl) -2.96
Fluoro -3.17
Trifluoromethyl -3.50

Data sourced from DFT calculations on 3,6-disubstituted diphenyl-1,2,4,5-tetrazines. nih.gov

The formation of a radical anion introduces a charge that can be stabilized by the surrounding solvent and the molecular structure itself. nih.gov The ability of the tetrazine ring to delocalize the extra electron contributes significantly to the stability of its radical anion. In related N-heteroacene systems, such as tetraiodotetraazapentacene, the radical anion is remarkably stable, even in air, which is a desirable property for n-type semiconductor materials. nih.gov This stability is attributed to efficient charge distribution and low reorganization energies upon reduction. nih.gov The reduction of tetrazine-based ligands within metal complexes is also a critical feature, as the formation of the radical anion can enhance magnetic coupling between metal centers. rsc.org

Metal-Metal Bridging Capabilities and Supramolecular Assembly

The geometry of 3,6-disubstituted-1,2,4,5-tetrazines makes them ideal candidates for acting as bridging ligands between metal centers, facilitating the construction of complex supramolecular assemblies. nih.gov The two nitrogen atoms at the 1 and 2 positions (and similarly at the 4 and 5 positions) can chelate to a metal, or the entire tetrazine unit can act as a linear spacer, connecting two different metal ions.

This bridging capability is fundamental to the directed self-assembly of intricate two- and three-dimensional structures. nih.gov By carefully selecting metal ions with specific coordination geometries and tetrazine-based ligands with appropriate functionalities, chemists can construct architectures like molecular squares, cages, and extended metal-organic frameworks (MOFs). rsc.orgworktribe.com For instance, covalent post-assembly modification of a tetrazine-edged Fe₄L₆ tetrahedral cage demonstrates the use of the tetrazine moiety as a reactive and structural component in complex systems. worktribe.com

The electronic communication between metal centers bridged by a tetrazine ligand is a key area of research. When the tetrazine bridge is reduced to its radical anion state, the magnetic coupling between the bridged metal centers can be significantly enhanced. rsc.org This property is highly sought after in the design of molecular magnets and materials with tunable electronic properties. The combination of metal coordination and host-guest interactions can lead to the formation of even more complex topologies, such as linear and cross-linked supramolecular polymers. mdpi.com The conformational flexibility and coordinative lability inherent in some of these systems allow for the creation of dynamic materials that can respond to external stimuli. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
1,2,4,5-tetrazine
3,6-di-2-pyridyl-1,2,4,5-tetrazine
4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid

Functionalization and Derivative Chemistry of 3,6 Ditert Butyl 1,2,4,5 Tetrazine

Strategies for Introducing Diverse Functional Groups onto the Tetrazine Core

The ability to introduce a wide array of functional groups onto the 1,2,4,5-tetrazine (B1199680) ring is crucial for tailoring its reactivity and utility. The substituents at the 3 and 6 positions of the tetrazine ring significantly influence the kinetics of its cycloaddition reactions. By varying these substituents, the reaction rates with the same dienophile can be altered by over 200-fold nih.gov. This tunability is a key factor in the development of tetrazine-based tools for applications such as staged labeling, where sequential and selective reactions are required nih.gov.

One approach to functionalization involves the synthesis of asymmetrically substituted tetrazines, which provides a greater degree of control over the molecule's properties compared to symmetrically substituted analogs nih.gov. These synthetic strategies often involve multi-step processes to introduce different functionalities onto the tetrazine core.

Furthermore, the electronic properties of the substituents play a critical role. Electron-withdrawing groups tend to increase the reactivity of the tetrazine in inverse electron-demand Diels-Alder (IEDDA) reactions, which is a cornerstone of their bioorthogonal applications nih.gov. Conversely, the introduction of bulky groups can enhance the stability of the tetrazine molecule acs.org.

Engineering Functional Handles for Bioorthogonal Applications

Bioorthogonal chemistry involves chemical reactions that can proceed within living systems without interfering with native biochemical processes princeton.edu. The IEDDA reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), is a prime example of a bioorthogonal ligation princeton.edunih.govchemscene.com. The engineering of functional handles onto the tetrazine core is essential for its use in these applications, enabling the attachment of probes, drugs, or imaging agents to biological targets.

The development of fluorogenic bioorthogonal probes is a significant area of research. In this context, the tetrazine moiety can act as both a bioorthogonal reactor and a fluorescence quencher google.com. Upon reaction with a dienophile, a highly fluorescent product is formed, allowing for real-time imaging of biological processes. The design of these probes often involves the strategic placement of functional groups to modulate the electronic coupling between the tetrazine and a fluorophore core google.com.

Another key strategy is the development of tetrazine derivatives with improved stability and reactivity. For instance, the creation of a triazolyl-tetrazine scaffold has been shown to enhance both the physiological stability and the bioorthogonal reaction kinetics of the tetrazine youtube.com. This is attributed to intramolecular electron-pair repulsion between the nitrogen atoms of the triazole and tetrazine rings youtube.com. The modular synthesis of these derivatives, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the introduction of a wide range of functional groups youtube.com.

Synthetic Approaches to Asymmetrically Substituted 1,2,4,5-Tetrazines

The synthesis of asymmetrically substituted 1,2,4,5-tetrazines presents a significant challenge but is crucial for creating derivatives with tailored properties for specific applications rsc.org. Traditional one-pot syntheses from nitriles and hydrazine (B178648) hydrate (B1144303) are often limited to symmetrical tetrazines and are dependent on the nature of the substituent nih.gov.

To overcome these limitations, stepwise methods have been developed. One such approach involves the formation of a 1,2-dichloromethylene hydrazine intermediate, which can then be reacted with hydrazine monohydrate, often under microwave conditions to improve yields and shorten reaction times nih.govrsc.org. The resulting dihydrotetrazine is subsequently oxidized to the aromatic tetrazine, typically using sodium nitrite (B80452) in an acidic medium nih.gov.

Another effective method for synthesizing unsymmetrical tetrazines, particularly those with alkyl substituents, is through the condensation of imidoyl chlorides with hydrazine researchgate.net. This approach is selective as the structural elements are connected before the cyclization step, thus avoiding the formation of mixed symmetrical and unsymmetrical products researchgate.net.

More recent advancements include metal-free synthetic routes. For example, a facile approach utilizes dichloromethane (B109758) (DCM) as a novel reagent in the formation of the tetrazine ring, leading to 3-monosubstituted unsymmetrical 1,2,4,5-tetrazines in high yields nih.govnih.gov.

Direct Functionalization through C-H Activation Pathways

Direct C-H activation is an environmentally friendly and efficient method for constructing new carbon-carbon or carbon-heteroatom bonds nih.gov. While this field is rapidly evolving, specific examples of direct C-H functionalization of the tert-butyl groups on 3,6-ditert-butyl-1,2,4,5-tetrazine are not yet widely reported in the literature. However, research on the C-H activation of related heterocyclic systems provides insight into potential pathways.

Transition metal catalysis, particularly with rhodium and palladium, has been extensively studied for C-H functionalization reactions chemscene.comnih.govresearchgate.net. Rhodium catalysts, in various oxidation states, can activate C-H bonds through distinct mechanistic pathways, leading to the formation of a diverse range of heterocyclic compounds youtube.com. These reactions can proceed via mechanisms such as concerted metalation-deprotonation (CMD), oxidative addition, or Friedel-Crafts-type electrophilic substitution nih.gov.

For instance, palladium-catalyzed direct C-H carbonylative annulation has been successfully applied to N,1-diaryl-1H-tetrazol-5-amines, demonstrating the feasibility of C-H activation on nitrogen-rich heterocycles chemscene.com. The development of ligands that can accelerate C-H activation reactions by precisely lowering the transition state energy of the C-H cleavage step is a key area of ongoing research rsc.org. While the direct C-H functionalization of the aliphatic tert-butyl groups on the tetrazine core presents unique challenges, the progress in catalyst design holds promise for future applications in this area.

Radiosynthesis of Labeled Tetrazine Derivatives for Research

The development of radiolabeled tetrazine derivatives is of paramount importance for their use in nuclear imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) rsc.orgchemrxiv.org. These imaging modalities rely on the detection of radiation emitted from radionuclides incorporated into tracer molecules.

Synthesis of Fluorine-18 (B77423) Labeled Tetrazines

Fluorine-18 (¹⁸F) is a widely used radionuclide for PET imaging due to its favorable decay characteristics. Several strategies have been developed for the synthesis of ¹⁸F-labeled tetrazines. One common approach involves a two-step procedure where a prosthetic group, such as [¹⁸F]F-Py-TFP, is first synthesized and then conjugated to an amine-bearing tetrazine through amidation nih.govnih.govresearchgate.net. This method has been used to produce derivatives like [¹⁸F]MeTz and [¹⁸F]HTz with good radiochemical yields and purity nih.govresearchgate.net.

Another strategy focuses on creating ¹⁸F-labeled tetrazines with low lipophilicity to improve their pharmacokinetic properties for in vivo applications. For example, a glycosylated tetrazine derivative, [¹⁸F]1, has been synthesized by conjugating an aminooxy-functionalized tetrazine with 5-[¹⁸F]fluoro-5-deoxyribose bldpharm.com. This approach yields the desired product under mild conditions with high radiochemical yield and specific activity bldpharm.com.

The stability and reactivity of these ¹⁸F-labeled tetrazines are crucial for their application in pretargeted imaging. In this two-step approach, a tagged antibody is first administered and allowed to accumulate at the target site, followed by the injection of a small, radiolabeled tetrazine that rapidly binds to the antibody and is cleared from non-target tissues researchgate.net.

Table 1: Summary of Synthesized Fluorine-18 Labeled Tetrazines

Labeled Compound Precursor Labeling Method Radiochemical Yield (RCY) Radiochemical Purity Application Reference(s)
[¹⁸F]MeTz Amine-bearing methyl tetrazine Two-step via [¹⁸F]F-Py-TFP 24% >96% Pre-targeted PET imaging nih.govresearchgate.net
[¹⁸F]HTz Amine-bearing H-tetrazine Two-step via [¹⁸F]F-Py-TFP 22% >96% Pre-targeted PET imaging nih.govresearchgate.net
[¹⁸F]1 (glycosylated) Aminooxy-functionalized tetrazine Conjugation with 5-[¹⁸F]fluoro-5-deoxyribose 50.5 ± 1.7% >99% Pre-targeted PET imaging bldpharm.com

Development of Tritium Labeled Tetrazine Compounds

Tritium (³H) is a radioactive isotope of hydrogen commonly used as a label in medicinal chemistry to study the metabolic fate of drugs princeton.edu. Recently, the first ³H-labeled tetrazine was developed princeton.eduyoutube.com. The synthesis was achieved through the reduction of a corresponding aldehyde precursor using sodium borotritide (NaB³H₄) princeton.edu. This method yielded the tritiated tetrazine with a radiochemical yield of 22% and a radiochemical purity of 96% princeton.edu.

The resulting ³H-labeled tetrazine was successfully used to radiolabel a trans-cyclooctene-modified antibody at room temperature, demonstrating its utility in bioorthogonal chemistry princeton.edu. This development opens up new avenues for the use of tritiated tetrazines in in vitro and ex vivo assays, such as autoradiography, which is an imaging technique that uses radioactive sources within the sample itself princeton.edu. The ability to trace the distribution and binding of tetrazine-conjugated molecules with high sensitivity is a significant advantage for preclinical research.

Table 2: Synthesis of a Tritiated Tetrazine Compound

Labeled Compound Precursor Labeling Method Radiochemical Yield (RCY) Radiochemical Purity Application Reference(s)
[³H]-(4-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methan-t-ol Aldehyde precursor Reduction with NaB³H₄ 22% 96% Pre-targeted autoradiography princeton.eduyoutube.com

Spectroscopic Characterization and Structural Analysis in 3,6 Ditert Butyl 1,2,4,5 Tetrazine Research

X-ray Crystallography for Comprehensive Molecular Structure Elucidation

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 3,6-di-tert-butyl-1,2,4,5-tetrazine and its derivatives, this technique provides invaluable information about their molecular geometry.

Analysis of Molecular Distortion, Conformation, and Interatomic Distances

Studies on related tetrazine structures, such as 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine, reveal that the tetrazine ring can adopt different conformations. researchgate.netnih.gov For instance, in cocrystals, both t-trans and an unexpected t-cis conformation have been observed, with the latter being stabilized by hydrogen bonds. researchgate.netnih.gov The conformation of the tetrazine molecule is a key area of investigation, with quantum chemistry methods used to compare the energetic stability of different arrangements. nih.gov

In the solid state, the central tetrazine ring can exhibit distortions from planarity. For example, in 3,6-dimethyl-N,N-bis-(pyridin-2-yl)-1,2,4,5-tetrazine-1,4-dicarboxamide, the tetrazine ring adopts a boat conformation. nih.gov Similarly, analysis of 1,6-dihydro-1,2,4,5-tetrazines has shown that the six-membered ring can possess an unsymmetrical boat conformation. researchgate.net The interatomic distances within the tetrazine ring are also of fundamental importance. For instance, the C=N bond length is a critical parameter, and studies on related dihydrotetrazines have reported values that are intermediate between a typical C-N single bond and a C=N double bond. researchgate.net

Crystallographic Data for Related Tetrazine Derivatives
CompoundCrystal SystemSpace GroupKey Structural FeatureReference
3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystalMonoclinicP21/nt-trans and t-cis conformations observed researchgate.netnih.gov
3,6-dimethyl-N,N-bis-(pyridin-2-yl)-1,2,4,5-tetrazine-1,4-dicarboxamide--Boat conformation of the tetrazine ring nih.gov
1,6-dihydro-3,6-disubstituted-1,2,4,5-tetrazines--Unsymmetrical boat conformation researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize 3,6-di-tert-butyl-1,2,4,5-tetrazine and its derivatives, confirming their identity and assessing their purity. nih.gov

The chemical shifts observed in the NMR spectra provide detailed information about the chemical environment of the nuclei. For substituted tetrazines, the signals corresponding to the tert-butyl groups are particularly informative. The purity of synthesized tetrazine compounds is often verified by the absence of signals from starting materials or byproducts in the NMR spectra. mdpi.com For example, in the synthesis of related compounds, the disappearance of specific proton signals can indicate the completion of a reaction.

Illustrative ¹H and ¹³C NMR Data for Tetrazine Derivatives
Compound/FragmentNucleusChemical Shift (ppm)Reference
tert-butyl group protons¹H~1.47 mdpi.com
tert-butyl group carbons¹³C~28.2, ~30.9 mdpi.comsemanticscholar.org
Tetrazine ring carbon¹³C~166.8 mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals. In the context of 3,6-di-tert-butyl-1,2,4,5-tetrazine, EPR is instrumental in characterizing its radical anion, which can be generated through chemical or electrochemical reduction. researchgate.net

The EPR spectrum of the radical anion provides information about the g-factor and hyperfine coupling constants, which are related to the electronic structure and the distribution of the unpaired electron density within the molecule. researchgate.networdpress.com Studies on related systems have shown that the unpaired electron density is often delocalized over the tetrazine ring. researchgate.net The g-value and hyperfine splitting patterns are key parameters obtained from EPR spectra that help in identifying and characterizing the radical species formed. nsf.gov

UV/Vis/NIR Spectroscopy for Electronic Transitions and Charge Transfer Interactions

Ultraviolet-visible-near-infrared (UV/Vis/NIR) spectroscopy probes the electronic transitions within a molecule. The absorption of light in this region corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. ionicviper.org For 3,6-di-tert-butyl-1,2,4,5-tetrazine, this technique is used to study its electronic structure and to monitor reactions.

The UV/Vis spectrum of tetrazines typically shows characteristic absorption bands. The conversion of a tetrazine to its corresponding pyridazine (B1198779) product in a cycloaddition reaction leads to significant changes in the UV-Vis spectrum, a feature that is often used to monitor the kinetics of such reactions. nih.gov Furthermore, in systems where the tetrazine moiety is part of a larger conjugated system, charge-transfer interactions can be observed. nih.gov These interactions, where electron density is transferred from a donor part of the molecule to an acceptor part, can give rise to new, often intense, absorption bands in the visible or near-infrared region. nih.govmdpi.comnih.gov

Typical UV/Vis Absorption Maxima for Tetrazine Systems
Systemλmax (nm)ObservationReference
Substituted Tetrazines295-330Characteristic absorption used for kinetic studies nih.gov
3,6-diphenyl-s-tetrazine derivatives~550-570n→π* transition researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of the molecular weight of a compound. This accuracy allows for the unambiguous confirmation of the elemental composition of a newly synthesized molecule. For 3,6-di-tert-butyl-1,2,4,5-tetrazine and its derivatives, HRMS provides definitive proof of their identity.

The high resolving power of HRMS instruments enables the differentiation between molecules with very similar nominal masses. nih.gov The measured mass is typically compared to the calculated mass for the expected molecular formula, and a small mass error (usually in the parts-per-million range) confirms the compound's identity. nih.gov This technique is essential for the verification of products from chemical synthesis. mdpi.com

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of 3,6-di-tert-butyl-1,2,4,5-tetrazine. CV provides information about the potentials at which the molecule can be oxidized or reduced.

Studies have shown that the redox potentials of 1,2,4,5-tetrazines can be tuned by introducing different substituent groups. nih.govmdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can shift the reduction potential of the tetrazine core. nih.govmdpi.com The reversibility of the redox processes can also be assessed using CV, which is important for applications such as in organic electrode materials for batteries. nih.govmdpi.comosti.gov The data obtained from CV, such as the half-wave potential (E₁/₂), provides quantitative information on the ease of electron transfer to and from the molecule. researchgate.net

Electrochemical Data for Substituted Tetrazines
Compound TypeTechniqueKey FindingReference
Substituted s-tetrazinesCyclic VoltammetryRedox potentials correlate with the Hammett constant of substituents. nih.govmdpi.com
s-tetrazine derivativesCyclic VoltammetryDemonstrated reversible one-electron reduction. osti.gov

Advanced Research Applications of 3,6 Ditert Butyl 1,2,4,5 Tetrazine

Bioorthogonal Chemistry for Molecular Probing in Biological Systems

The utility of 3,6-ditert-butyl-1,2,4,5-tetrazine in bioorthogonal chemistry is intrinsically linked to the electronic and steric properties imparted by the tert-butyl groups. These bulky substituents provide enhanced stability and solubility in organic solvents, which can be advantageous in certain synthetic contexts. However, they also introduce significant steric hindrance that modulates the compound's reactivity in IEDDA reactions.

Development of Chemical Tools for Investigating Biological Processes

The development of chemical tools for studying biological processes in their native environment requires reagents that are both stable and highly selective. While electron-withdrawing groups on the tetrazine ring are known to accelerate the IEDDA reaction, the electron-donating nature of the tert-butyl groups in this compound slows down the reaction rate compared to tetrazines with smaller or electron-withdrawing substituents.

This attenuated reactivity, however, can be exploited for developing chemical tools with tunable reaction kinetics. In scenarios where multiple, sequential labeling events are desired, a slower-reacting tetrazine derivative like the di-tert-butyl variant could be paired with a faster-reacting one to achieve temporal control over the labeling of different biomolecules. The steric hindrance of the tert-butyl groups can also impart a unique selectivity for less-hindered dienophiles, potentially enabling orthogonal reactivity in the presence of other strained alkenes.

FeatureImplication for Molecular Probing
Steric Hindrance Modulates reactivity, potentially allowing for selective reactions with specific dienophiles.
Increased Stability Enhanced shelf-life and stability in certain biological media.
Slower Kinetics Can be utilized for temporally controlled or sequential labeling strategies.

Advanced Bioconjugation Strategies for Biomolecules

Bioconjugation, the covalent attachment of a synthetic molecule to a biomolecule, is a cornerstone of chemical biology. The IEDDA reaction involving tetrazines is a powerful tool for this purpose due to its biocompatibility and rapid kinetics. The use of this compound in bioconjugation strategies offers a balance between reactivity and stability.

While its reaction rate with commonly used strained alkenes like trans-cyclooctene (B1233481) (TCO) is slower than that of less sterically hindered tetrazines, it can still proceed efficiently. This allows for the site-specific modification of proteins, nucleic acids, and other biomolecules that have been genetically or chemically tagged with a suitable dienophile. The enhanced stability of the di-tert-butyl tetrazine core can be beneficial in preventing degradation during multi-step bioconjugation protocols.

Design and Synthesis of Fluorogenic Probes and "Turn-On" Sensing Platforms

Fluorogenic probes that exhibit a "turn-on" fluorescence response upon reaction are highly desirable for cellular imaging as they minimize background signal from unreacted probes. The tetrazine core is an effective quencher of fluorescence for many common fluorophores. The IEDDA reaction disrupts the tetrazine's electronic structure, leading to a restoration of fluorescence.

The synthesis of fluorogenic probes based on this compound involves its conjugation to a fluorophore. The steric bulk of the tert-butyl groups can influence the efficiency of the fluorescence quenching and the brightness of the "turned-on" product. While the slower reaction kinetics might necessitate longer incubation times or higher concentrations for cellular imaging, the principle of tetrazine-mediated fluorescence turn-on remains a viable strategy for developing sensing platforms based on this scaffold.

Applications in Pretargeted Imaging and Diagnostics Research

Pretargeted imaging is a multi-step strategy that decouples the targeting of a biomarker from the delivery of the imaging agent. This approach can significantly improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues in nuclear imaging. The fast and bioorthogonal nature of the tetrazine-TCO ligation makes it exceptionally well-suited for this application.

Development of Molecular Imaging Agents

In a pretargeted imaging workflow, a biomolecule (e.g., an antibody) conjugated to a dienophile is administered first and allowed to accumulate at the target site and clear from the circulation. Subsequently, a small, rapidly clearing tetrazine-based imaging agent is administered, which reacts specifically with the pre-localized dienophile.

The properties of this compound, such as its stability and lipophilicity, are important considerations in the design of molecular imaging agents. The tert-butyl groups increase the lipophilicity of the molecule, which can affect its pharmacokinetic properties, including its distribution and clearance from the body. While a highly lipophilic imaging agent might exhibit increased non-specific binding, careful molecular design can optimize its properties for in vivo applications.

Radiopharmaceutical Development, with a Focus on Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that relies on the detection of positron-emitting radionuclides. The development of tetrazine-based radiopharmaceuticals for PET imaging is an active area of research. These radiotracers can be labeled with short-lived PET isotopes such as fluorine-18 (B77423) (¹⁸F).

The synthesis of a PET radiopharmaceutical based on this compound would involve the incorporation of a radionuclide into the molecule. The stability of the di-tert-butyl tetrazine core is an asset in withstanding the conditions of radiolabeling reactions. However, the slower in vivo reaction kinetics compared to other tetrazines would need to be carefully evaluated to ensure efficient capture of the radiotracer at the pre-targeted site before it is cleared from the body.

ParameterInfluence of this compound
In Vivo Reaction Rate Slower kinetics may require optimization of the pretargeting interval and injected dose.
Pharmacokinetics Increased lipophilicity due to tert-butyl groups will affect biodistribution and clearance.
Radiolabeling The stable core is amenable to various radiolabeling strategies.

Chemical Biology Applications Utilizing Tetrazine Ligation

The inverse electron demand Diels-Alder (IEDDA) reaction involving tetrazines, often termed tetrazine ligation, is a cornerstone of bioorthogonal chemistry. This is due to its rapid reaction kinetics, high specificity, and ability to function within complex biological environments without interfering with native processes.

Selective Protein Labeling and Functionalization

The selective labeling of proteins is crucial for understanding their function, localization, and interactions. Tetrazine ligation offers a powerful method for achieving site-specific protein modification. A common strategy involves the genetic encoding of noncanonical amino acids (ncAAs) containing a tetrazine moiety, such as Tet-v2.0, into a protein of interest. springernature.com This allows for precise control over the location of the label. These tetrazine-containing proteins can then be rapidly and efficiently reacted with dienophiles, like strained trans-cyclooctenes (TCO), which are attached to reporter molecules such as fluorophores or polyethylene (B3416737) glycol (PEG). springernature.comoregonstate.edu

This method has been successfully used to label protein surfaces with a variety of functional groups, including fluorophores for imaging, inhibitors for functional studies, and even post-translational modifications like glycosylation or lipidation. springernature.com The fast reaction rates allow for complete labeling even at low concentrations of the reactants. springernature.comoregonstate.edu

Another innovative approach, termed TyrEx (tyramine excision) cycloaddition, enables the autonomous generation of a dienophile in bacteria. This technique utilizes a post-translational protein splicing event to create a unique aminopyruvate unit that can react with tetrazines. researchgate.net This strategy has been applied to produce a radiolabel chelator-modified Her2-binding Affibody and to fluorescently label the intracellular cell division protein FtsZ. researchgate.net

The table below summarizes key aspects of different tetrazine-based protein labeling methods.

Labeling StrategyKey FeatureReactantsApplication Example
Genetic Code Expansion Site-specific incorporation of a tetrazine-containing noncanonical amino acid.Tetrazine-ncAA, trans-cyclooctene (TCO)-labelLabeling protein surfaces with fluorophores or inhibitors. springernature.com
TyrEx Cycloaddition Autonomous dienophile generation in bacteria via protein splicing.Aminopyruvate unit, 3,6-di-2-pyridyl-1,2,4,5-tetrazineProduction of a radiolabel chelator-modified Her2-binding Affibody. researchgate.net

Detection and Study of Specific Biomolecules (e.g., RNA sequences)

Beyond proteins, tetrazine ligation is a valuable tool for studying other biomolecules, such as RNA. A notable application is in the detection and imaging of expanded RNA repeats that are the cause of diseases like myotonic dystrophy type 1 (DM1). nih.gov The disease-causing expanded r(CUG) repeats can act as a template to catalyze the in situ synthesis of a fluorogenic imaging probe via a tetrazine ligation. nih.gov

In this system, two small molecules, one containing a tetrazine and the other a cyclopropene (B1174273), are designed to bind to adjacent sites on the r(CUG) repeat. This proximity, enforced by the RNA template, dramatically accelerates the ligation reaction, leading to the formation of a fluorescent product. nih.gov This method allows for the specific visualization of the pathogenic RNA within live patient-derived cells and muscle tissue, offering a powerful diagnostic and research tool. nih.gov A similar principle was used to create a potent oligomeric inhibitor of the toxic RNA, where the RNA itself templates the synthesis of its own inhibitor. nih.gov

Functionalization of Material Surfaces for Advanced Research

The ability to modify surfaces with specific chemical and biological functionalities is critical for a wide range of applications, from biosensors to biocompatible materials. Tetrazine chemistry provides a robust and versatile platform for surface functionalization.

Grafting Bioactive Molecules onto Solid Substrates

The high efficiency and orthogonality of the tetrazine ligation make it ideal for immobilizing bioactive molecules onto various surfaces. This has been leveraged to create homogeneous protein conjugations on surfaces. oregonstate.edu For example, surfaces can be decorated with a dienophile, such as a trans-cyclooctene, and then proteins that have been site-specifically labeled with a tetrazine can be covalently attached. This provides precise control over the orientation and density of the immobilized proteins, which is crucial for applications like antibody-based diagnostics and cell-surface interaction studies.

The pretargeting of cancer cells is another powerful application. Antibodies, such as Cetuximab which targets the epidermal growth factor receptor (EGFR), can be conjugated with multiple trans-cyclooctene molecules. nih.gov After these modified antibodies bind to cancer cells, a tetrazine-functionalized imaging agent (e.g., a fluorescent dye) is introduced. The rapid cycloaddition reaction leads to a highly amplified signal on the cell surface, enabling sensitive detection even with low concentrations of the labeling agent. nih.gov

Electrochemically Controlled Surface Modification

The electrochemical properties of tetrazines can be harnessed for controlled surface modification. Studies on unsymmetrically disubstituted 1,2,4,5-tetrazines have shown that their electrochemical behaviors are fully reversible. rsc.org This suggests the potential for developing surfaces where the attachment or detachment of molecules via tetrazine ligation could be triggered or modulated by an electrochemical signal. Such a system would allow for dynamic control over surface properties, opening up possibilities for creating switchable biosensors or platforms for controlled drug release.

Research into Energetic Materials Utilizing Tetrazine Scaffolds

The 1,2,4,5-tetrazine (B1199680) ring is a nitrogen-rich heterocycle, which makes it an attractive scaffold for the development of high-nitrogen energetic materials. These materials are of interest due to their potential for high performance and, in some cases, enhanced thermal stability and reduced sensitivity to mechanical stimuli like impact and friction. researchgate.netnih.gov

Research in this area focuses on synthesizing various tetrazine derivatives and characterizing their energetic properties. Symmetrically and asymmetrically substituted tetrazines with energetic groups (e.g., nitro, azido (B1232118), or hydrazino groups) have been synthesized and investigated. nih.govresearchgate.netcapes.gov.br The high nitrogen content and the large positive enthalpy of formation of the tetrazine ring contribute to the high energy density of these compounds. nih.gov

For instance, energetic salts of 3,6-dihydrazino-1,2,4,5-tetrazine have been prepared and their properties evaluated. researchgate.netcapes.gov.br Asymmetrically substituted tetrazines have also shown promising properties, including high density and large enthalpies of formation. nih.gov Computational studies, such as density functional theory (DFT), are often employed to predict the detonation properties, thermal stability, and impact sensitivity of newly designed tetrazine-based energetic materials. researchgate.netnih.gov The table below presents a comparison of detonation properties for selected tetrazine-based energetic compounds.

CompoundDetonation Velocity (D, m/s)Detonation Pressure (p, GPa)Reference
HTATz 8,100- nih.gov
HTATz·N₂H₄ 8,500- nih.gov
6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one 7,75725.7 nih.gov
Hydrazinium (B103819) salt (9) 8,23223.6 nih.gov

This table presents a selection of data for comparative purposes.

Design and Synthesis of High Energy Density Materials

The 1,2,4,5-tetrazine skeleton is a critical component in the development of High Energy Density Materials (HEDMs) due to its high nitrogen content (68.3%) and large positive enthalpy of formation. nih.govresearchgate.netnih.gov The primary strategy for designing tetrazine-based HEDMs involves the introduction of energetic functional groups at the 3 and 6 positions of the ring. These substituents are typically nitrogen-rich moieties such as amino (-NH2), azido (-N3), nitramino (-NHNO2), or other heterocyclic rings like tetrazoles. nih.govnih.gov

The synthesis of these energetic derivatives often begins with a more reactive tetrazine precursor than the di-tert-butyl variant. For example, 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine serves as a common starting material, which can undergo nucleophilic substitution to introduce groups like hydrazino (-NHNH2) or azido (-N3). nih.gov The resulting compounds, such as 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) and 3,6-diazido-1,2,4,5-tetrazine (DAT), are potent energetic materials.

Table 1: Comparison of Tetrazine Derivatives for HEDM Applications

Compound NameSubstituentsKey Feature for HEDMDetonation Velocity (D) (m/s)Detonation Pressure (P) (GPa)
3,6-dihydrazino-1,2,4,5-tetrazine (DHT)-NHNH₂High nitrogen content, precursor to energetic salts~8,500N/A
3,6-diazido-1,2,4,5-tetrazine (DAT)-N₃Very high nitrogen content, high heat of formationN/AN/A
Hydrazinium salt of an asymmetrically substituted tetrazine-NHNH₂, -N₃, -NO₂ etc.Salt formation enhances stability and performance8,23223.6
This compound-C(CH₃)₃Not typically used for HEDMs; alkyl groups are not energeticN/AN/A

Strategies for Enhanced Thermal Stability in Energetic Compounds

Thermal stability is a critical parameter for the practical application of energetic materials, ensuring safety during storage and handling. For tetrazine-based compounds, stability is heavily influenced by the nature of the substituents at the 3 and 6 positions, often more so than by the tetrazine ring itself. researchgate.net Research into enhancing the thermal stability of these materials has yielded several effective strategies.

One successful approach is the formation of energetic salts. For instance, converting an acidic tetrazine derivative into an ammonium (B1175870) or hydrazinium salt can significantly improve its decomposition temperature. nih.gov The formation of strong hydrogen bonds between the cation and the tetrazine-based anion contributes to a more stable crystal lattice, requiring more energy to initiate decomposition. nih.govnih.gov

Another strategy involves creating fused-ring systems. Incorporating the tetrazine ring into a larger, rigid polycyclic structure can lead to remarkable thermal stability. acs.org For example, a dinitropyrazole fused 1,2,3,4-tetrazine (B1252208) has been synthesized that exhibits a high decomposition temperature of 233 °C, comparable to highly stable explosives like CL-20. acs.org Similarly, tetrazino-tetrazine 1,3,6,8-tetraoxide (TTTO), a powerful energetic material, is noted as one of the most thermally stable energetic substances, with decomposition beginning at 155°C. researchgate.net

These strategies are applied to tetrazine derivatives that possess energetic functional groups. For this compound, which is not itself an energetic compound, these specific stabilization strategies for HEDMs are not relevant. Its inherent stability is sufficient for its applications in organic synthesis.

Application in Advanced Organic Synthesis and Natural Product Synthesis

The primary advanced application of this compound lies in the realm of organic synthesis, where it functions as a potent and versatile diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. This type of reaction is a cornerstone of modern synthetic chemistry, allowing for the rapid construction of complex heterocyclic and carbocyclic systems. The electron-deficient nature of the tetrazine ring allows it to react readily with electron-rich dienophiles, such as alkenes and alkynes.

The tert-butyl groups on this compound play a crucial role in modulating its reactivity and physical properties. They provide significant steric hindrance, which can influence the regioselectivity of the cycloaddition, and they greatly improve the compound's solubility in common organic solvents. Following the initial [4+2] cycloaddition, the resulting bicyclic intermediate typically undergoes a retro-Diels-Alder reaction, expelling a molecule of nitrogen gas to yield a stable dihydropyridazine (B8628806), which can then be oxidized to the corresponding pyridazine (B1198779). This sequence provides a powerful method for synthesizing substituted pyridazine derivatives.

The utility of tetrazine IEDDA reactions has been prominently demonstrated in the total synthesis of complex natural products. The research group of Dale Boger, for instance, has extensively used tetrazine cycloadditions to access a wide range of natural products, including Ningalin B, Lamellarin O, and Roseophilin. acs.org While these syntheses often employ other substituted tetrazines, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, the underlying principle of using the tetrazine as a stable, reactive diene is the same. The choice of substituent allows for the fine-tuning of reactivity and the introduction of desired functional handles for subsequent transformations. The sterically hindered and soluble nature of this compound makes it a valuable tool for specific synthetic challenges, particularly in ligand design and photophysical studies.

Table 2: Representative Reactions of the 1,2,4,5-Tetrazine Core in Synthesis

ReactantsReaction TypeProduct TypeSignificance
1,2,4,5-Tetrazine + Alkene/AlkyneInverse-Electron-Demand Diels-Alder (IEDDA)PyridazineFundamental method for synthesizing 6-membered nitrogen heterocycles.
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate + EnamineIEDDA CycloadditionFunctionalized PyridinesKey step in the total synthesis of natural products like Ningalin B. acs.org
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine + Metal Ions (e.g., Cu²⁺, Zn²⁺)Coordination/ComplexationMononuclear or Tetranuclear ComplexesUsed in the synthesis of novel materials with unique electronic and magnetic properties.
This compound + Strained AlkeneBioorthogonal IEDDA ReactionFluorescently Labeled BiomoleculesUsed in chemical biology for selective labeling in complex biological systems.

Future Research Directions in 3,6 Ditert Butyl 1,2,4,5 Tetrazine Chemistry

Development of Novel Bioorthogonal Methodologies with Enhanced Performance

Bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, is a major area of application for tetrazines. ru.nl Future research is directed towards developing new bioorthogonal methods with improved performance characteristics. ru.nl

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates. ru.nlnih.gov Research efforts are focused on creating novel tetrazine derivatives and dienophiles to further enhance these reaction kinetics and expand the scope of bioorthogonal applications. For instance, the use of highly strained dienophiles like trans-cyclooctenes (TCOs) has already led to some of the fastest known bioorthogonal reactions. nih.gov

A significant challenge in this area is the "reactivity-stability paradox," where highly reactive tetrazines are often less stable in biological environments. nih.gov Future methodologies will likely focus on designing tetrazine systems that strike an optimal balance between high reactivity and stability. nih.govrsc.org This may involve the synthesis of new tetrazine scaffolds with tailored electronic and steric properties.

Strategies for Achieving Tunable Kinetics and Improved Selectivity in Tetrazine Reactions

The ability to control the rate of tetrazine reactions is crucial for applications such as staged labeling of biomolecules. nih.gov By modifying the substituents on the tetrazine ring, researchers can achieve a wide range of reaction rates. nih.govrsc.org For example, introducing electron-withdrawing groups on the tetrazine ring can significantly increase the reaction rate of the iEDDA reaction. nih.govmdpi.com

Future strategies for achieving tunable kinetics will likely involve the development of a broader library of substituted tetrazines. nih.govrsc.org This will allow for more precise control over reaction rates, enabling multiple, sequential labeling events within the same biological system. nih.gov

Improved selectivity is another key goal. While tetrazine ligations are generally highly selective, the development of new reaction partners and conditions can further minimize any potential side reactions. Research into the regioselectivity of iEDDA reactions with unsymmetrical tetrazines and dienophiles is ongoing, with the aim of achieving complete control over the structure of the resulting products. nih.govresearchgate.net

Exploration of Novel Dienophile and Other Reaction Partner Substrates

The choice of dienophile plays a critical role in determining the rate and efficiency of the iEDDA reaction. While strained alkenes and alkynes are the most common dienophiles, researchers are actively exploring new reaction partners to expand the versatility of tetrazine chemistry. ru.nlnih.gov

Novel dienophiles with unique properties, such as fluorogenic capabilities or the ability to be activated by external stimuli like light, are of particular interest. The development of such dienophiles could lead to new imaging techniques and controlled release systems.

Beyond the iEDDA reaction, the exploration of other reaction types involving tetrazines is also a promising area of research. For example, the [4+1] cycloaddition of tetrazines with isonitriles offers an alternative pathway for forming new chemical linkages. ru.nl

Advances in Asymmetric Tetrazine Synthesis for Diverse Applications

The synthesis of chiral molecules is of great importance in fields such as pharmaceuticals and materials science. chiralpedia.comfrontiersin.org While the synthesis of symmetric 3,6-disubstituted tetrazines is relatively straightforward, the preparation of unsymmetrical tetrazines, which are often required for more advanced applications, presents a greater challenge. nih.govnih.gov

Future research in this area will focus on developing new and efficient methods for the asymmetric synthesis of tetrazines. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the tetrazine-forming reaction. chiralpedia.comfrontiersin.org Organocatalytic approaches have shown promise in the synthesis of unsymmetrical tetrazines under mild conditions. nih.gov

Advances in asymmetric synthesis will enable the creation of a wider range of chiral tetrazine building blocks, which can be used to construct complex, three-dimensional structures with specific functions.

Computational Design and Predictive Modeling of Enhanced Tetrazine Systems

Computational chemistry has become an indispensable tool for designing and understanding the properties of new molecules. researchgate.net In the context of tetrazine chemistry, computational methods are being used to predict the reactivity, stability, and other properties of novel tetrazine derivatives. rsc.orgresearchgate.net

Density functional theory (DFT) calculations, for example, can be used to determine the energies of the frontier molecular orbitals of tetrazines, which are key to understanding their reactivity in iEDDA reactions. researchgate.net This information can be used to guide the design of new tetrazines with enhanced reactivity or stability. rsc.orgresearchgate.net

Future research in this area will likely involve the development of more sophisticated computational models that can accurately predict the behavior of tetrazines in complex biological environments. These models will need to take into account factors such as solvent effects and interactions with biomolecules. The use of machine learning and artificial intelligence could also accelerate the discovery of new tetrazine systems with desired properties. rsc.org

Q & A

Q. What are common synthetic routes for 3,6-disubstituted-1,2,4,5-tetrazines?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) using electrophilic precursors like 3,6-dichloro- or 3,6-bis(methylthio)-tetrazines. For example, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is synthesized via diazoacetate condensation, oxidation, and esterification under controlled conditions . Symmetrical substitution is achieved using stoichiometric nucleophiles, while asymmetric derivatives require stepwise substitution or specialized precursors like 3-methyl-6-(methylthio)-tetrazine .

Q. What role do 3,6-disubstituted tetrazines play in inverse electron demand Diels-Alder (IEDDA) reactions?

These tetrazines act as electron-deficient dienes in IEDDA reactions, enabling bioorthogonal ligation with strained dienophiles (e.g., trans-cyclooctenes). The reaction yields stable 1,2-diazine cycloadducts, applicable in bioconjugation and natural product synthesis. Reactivity varies with substituents: electron-withdrawing groups (e.g., carboxylates) enhance rates, while bulky groups like tert-butyl may sterically hinder reactions .

Q. What biological activities have been reported for 3,6-disubstituted tetrazines?

Derivatives exhibit antitumor, antiviral, and antibacterial properties. For instance, 3,6-diaryl-tetrazines show antitumor activity against breast cancer cells (MDA-MB-231) by inducing apoptosis. Modest antimalarial and anti-inflammatory activities are also documented, often linked to tetrazine redox properties and interactions with biological targets .

Advanced Research Questions

Q. How can reaction rates of tetrazines in cycloadditions be modulated for staged labeling?

Substituent electronic effects critically influence rates. Electron-withdrawing groups (e.g., pyridyl, trifluoromethyl) lower the LUMO energy of tetrazines, accelerating reactions. For example, 3,6-di(pyridin-2-yl)-tetrazine reacts 37× faster with bicyclononyne (BCN) than 3,6-diphenyl-tetrazine. Asymmetric substitution (e.g., 3-pyridyl-6-aryl) allows fine-tuning for sequential labeling . Solvent polarity and temperature further modulate kinetics .

Q. What strategies improve the stability of tetrazine-based energetic materials?

Stabilization methods include:

  • N-Oxide functionalization : Introducing 2,4-di-N-oxide groups enhances density and thermal stability (e.g., N-oxide derivatives of 3,6-diamino-tetrazine exhibit detonation velocities surpassing RDX) .
  • Coordination complexes : Metal complexes (e.g., cobalt salts of BTATz) improve thermal decomposition resistance while maintaining energetic performance .
  • Hydrophobic substituents : Bulky tert-butyl groups may reduce hygroscopicity, though this requires empirical validation .

Q. How to address contradictions in reactivity data between different 3,6-disubstituted tetrazines?

Discrepancies arise from competing electronic and steric effects. For example, 3,6-bis(4-fluorophenyl)-tetrazine reacts slower than expected due to inductive/resonance balance, despite fluorine’s electron-withdrawing nature. Computational modeling (DFT) and systematic substituent screening (e.g., Hammett σ values) clarify these effects. Experimental validation via UV-vis kinetics and X-ray crystallography resolves ambiguities .

Methodological Considerations

  • Synthesis Optimization : Use low-temperature nitrosation for oxidation-sensitive derivatives .
  • Analytical Characterization : Employ FTIR for functional group analysis, DSC/TG for thermal stability, and ICP-MS for metal complex stoichiometry .
  • Reaction Monitoring : Track IEDDA kinetics via UV-vis spectroscopy (290–300 nm absorbance decay) .

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